molecular formula C6H4BBrCl2O2 B1525923 3-Bromo-2,6-dichlorophenylboronic acid CAS No. 1451392-94-1

3-Bromo-2,6-dichlorophenylboronic acid

Cat. No.: B1525923
CAS No.: 1451392-94-1
M. Wt: 269.71 g/mol
InChI Key: ZRMOEVKPJFFEND-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichlorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBrCl2O2 and its molecular weight is 269.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-Bromo-2,6-dichlorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

this compound interacts with its target through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a part of a larger biochemical pathway that leads to the formation of carbon–carbon bonds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The reaction conditions for the Suzuki–Miyaura cross-coupling are known to be mild and tolerant of various functional groups , suggesting that the compound can maintain its efficacy and stability under a range of conditions.

Properties

IUPAC Name

(3-bromo-2,6-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMOEVKPJFFEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)Br)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253666
Record name Boronic acid, B-(3-bromo-2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-94-1
Record name Boronic acid, B-(3-bromo-2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-bromo-2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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